molecular formula C19H26O4S B2574467 2-[(2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl)sulfanyl]benzoic acid CAS No. 1005159-83-0

2-[(2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl)sulfanyl]benzoic acid

Cat. No.: B2574467
CAS No.: 1005159-83-0
M. Wt: 350.47
InChI Key: GZPWQYNLYYAAGZ-UHFFFAOYSA-N
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Description

The compound 2-[(2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl)sulfanyl]benzoic acid is a benzoic acid derivative featuring a sulfanyl (-S-) linkage to an ethyl chain esterified with a substituted cyclohexyl group. The cyclohexyl substituent includes a methyl group at position 5 and an isopropyl group at position 2, contributing to steric bulk and lipophilicity.

Properties

IUPAC Name

2-[2-(5-methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl]sulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O4S/c1-12(2)14-9-8-13(3)10-16(14)23-18(20)11-24-17-7-5-4-6-15(17)19(21)22/h4-7,12-14,16H,8-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPWQYNLYYAAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)CSC2=CC=CC=C2C(=O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl)sulfanyl]benzoic acid typically involves multiple steps. One common route includes the reaction of 5-methyl-2-(propan-2-yl)cyclohexanol with an appropriate acylating agent to form the corresponding ester. This intermediate is then reacted with a thiol compound under suitable conditions to introduce the sulfanyl group. Finally, the ester is hydrolyzed to yield the desired benzoic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl)sulfanyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The benzoic acid moiety can interact with enzymes involved in metabolic pathways, influencing their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and related analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Source
2-[(2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl)sulfanyl]benzoic acid C₂₀H₂₆O₄S ~366.48 Cyclohexyl ester, sulfanyl linkage
2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}acetic acid C₁₃H₂₂O₃ 226.31 Cyclohexyl ester, acetic acid backbone (lacks sulfanyl and benzoic acid)
2-({[(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)carbamoyl]methyl}sulfanyl)benzoic acid C₁₈H₂₃NO₃S 333.45 Bicycloheptane substituent, carbamoyl group
4-[5-[[2-(Cyclohexylamino)-2-oxoethyl]thio]-1,3,4-oxadiazol-2-yl]benzoic acid C₁₆H₁₆N₄O₄S 376.39 Oxadiazole ring, cyclohexylamino group
2-(2-Ethoxy-2-oxoacetamido)benzoic acid C₁₁H₁₁NO₅ 237.21 Ethoxy-oxoacetamido group (amide linkage instead of sulfanyl)
Key Observations:

Substituent Effects :

  • The cyclohexyl ester in the target compound enhances lipophilicity compared to simpler analogs like 2-(2-ethoxy-2-oxoacetamido)benzoic acid , which has a polar amide group .
  • The sulfanyl linkage in the target compound may improve metabolic stability compared to ester or amide linkages, as sulfur-containing groups often resist enzymatic hydrolysis .

The oxadiazole ring in the compound from adds aromaticity and hydrogen-bonding capabilities, which could enhance target affinity in drug design .

Biological Activity

The compound 2-[(2-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl)sulfanyl]benzoic acid (CAS No. 1005159-83-0) is a benzoic acid derivative with potential biological activity. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that illustrate its effects in various biological contexts.

Molecular Characteristics

  • Molecular Formula : C₁₉H₂₆O₄S
  • Molecular Weight : 350.47 g/mol
  • CAS Number : 1005159-83-0

Structural Representation

The structural formula of the compound can be represented as follows:

C19H26O4S\text{C}_{19}\text{H}_{26}\text{O}_{4}\text{S}

This structure features a benzoic acid moiety linked to a sulfanyl group and an ether functionality, which may contribute to its biological properties.

Research indicates that benzoic acid derivatives, including the target compound, may influence several biological pathways:

  • Proteostasis Modulation : Studies have shown that similar compounds can enhance the activity of protein degradation systems such as the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) . This suggests that the compound may play a role in cellular homeostasis and protein turnover.
  • Enzyme Interaction : In silico studies indicate potential binding interactions with enzymes such as cathepsins B and L, which are crucial for protein degradation . The activation of these enzymes could lead to enhanced proteolytic activity in cells.
  • Antioxidant Activity : Benzoic acid derivatives have been explored for their antioxidant properties, which could mitigate oxidative stress in biological systems .

Cytotoxicity and Therapeutic Potential

The cytotoxic effects of the compound have been investigated in various cell lines. For instance, compounds with similar structures showed no significant cytotoxicity at certain concentrations in human foreskin fibroblasts and cancer cell lines (Hep-G2 and A2058) . This suggests a potential therapeutic window for further exploration in drug development.

Data Table: Biological Activity Summary

Activity Type Effect Observed Reference
Proteasome ActivationInduced activity in cell-based assays
Cathepsin ActivationEnhanced interaction with cathepsins B and L
CytotoxicityMinimal or no cytotoxicity at tested doses
Antioxidant ActivityPotential to reduce oxidative stress

Study 1: Proteostasis Network Modulation

In a study examining various benzoic acid derivatives, the compound was found to significantly enhance proteasome activity at concentrations of 5 μM. The activation of chymotrypsin-like enzymatic activity was particularly pronounced, suggesting that this compound may help restore cellular proteostasis, especially in aging cells where these pathways are often diminished .

Study 2: Enzyme Interaction Analysis

In silico docking studies indicated that the compound could effectively bind to cathepsins B and L, leading to increased enzymatic activity. The study highlighted that compounds with similar structures exhibited strong interactions, suggesting that modifications to the benzoic acid scaffold could enhance bioactivity .

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